molecular formula C13H19NO3 B1465474 N-Benzyl-3-hydroxyleucine CAS No. 93759-96-7

N-Benzyl-3-hydroxyleucine

Cat. No. B1465474
CAS RN: 93759-96-7
M. Wt: 237.29 g/mol
InChI Key: NDNFVMQPYXTWOC-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the class of compounds it belongs to. For example, a similar compound, N-Benzyl-3-(alpha-D-galactopyranosyloxy)benzamide, belongs to the class of organic compounds known as n-benzylbenzamides .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The process often involves the reaction of simpler starting materials in the presence of a catalyst. The synthesis is usually followed by purification and characterization of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting and boiling points, solubility, density, and reactivity with other compounds .

Scientific Research Applications

Synthesis and Stereoisomer Preparation

N-Benzyl-3-hydroxyleucine has been a subject of interest in the synthesis of its stereoisomers. Researchers have developed efficient methods for preparing these stereoisomers with high enantiomeric purity. Key steps in these processes often include asymmetric epoxidation and epoxide opening facilitated by benzyl isocyanate, highlighting the compound's versatility in stereochemical manipulations (Sunazuka et al., 1993).

Peptide Synthesis

The compound has also played a role in peptide synthesis. For instance, a study explored the synthesis of complex peptides using methods that include cyanomethyl esters, which have proven useful in preparing complicated peptides (Iselin et al., 1955). This indicates the compound's utility in advancing peptide chemistry.

HIV-Protease Assay Development

In the field of medical research, particularly in HIV research, derivatives of N-Benzyl-3-hydroxyleucine have been used. An example is the development of a selective HIV-protease assay using a chromogenic amino acid derived from the compound, highlighting its potential in biomedical applications (Badalassi et al., 2002).

DNA and Protein Interaction Studies

The interaction of 3-hydroxyleucine derivatives with DNA and proteins has been a subject of study. For example, the oxidative properties of 3-hydroxykynurenine, a derivative, have been investigated for their potential role in binding to lens proteins, which could contribute to cataract formation (Aquilina et al., 2000). This research is significant for understanding the biochemical pathways leading to age-related diseases.

Natural Product Synthesis

In the synthesis of bioactive natural products, (2S,3S)-3-hydroxyleucine, closely related to N-Benzyl-3-hydroxyleucine, has been identified in various natural products. Research into synthesizing these compounds and their derivatives is ongoing, with applications in studying structure-activity relationships in natural products (Ries et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. In the context of a drug, this would refer to how it interacts with biological systems to exert its effects .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This can include studying the compound’s effects on various biological systems and determining any potential risks it poses to human health or the environment .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, and effects. This could also include the development of new synthesis methods or the discovery of new reactions .

properties

IUPAC Name

2-(benzylamino)-3-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(2)12(15)11(13(16)17)14-8-10-6-4-3-5-7-10/h3-7,9,11-12,14-15H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNFVMQPYXTWOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C(=O)O)NCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-3-hydroxyleucine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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